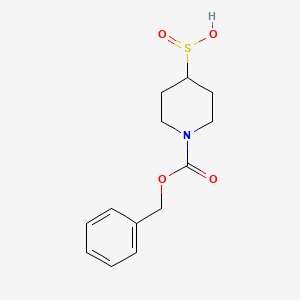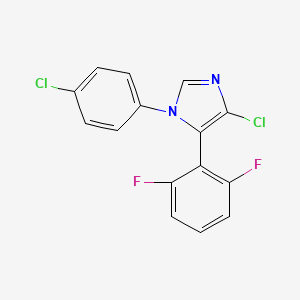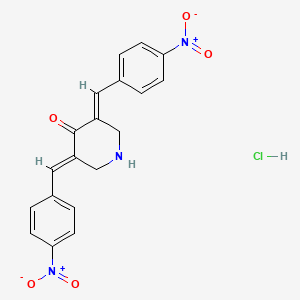
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is a synthetic organic compound that belongs to the class of piperidones. This compound is characterized by the presence of two nitrobenzylidene groups attached to a piperidin-4-one core. It is often studied for its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride typically involves a multi-step reaction process. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrobenzaldehyde reacts with piperidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and piperidin-4-one core allow it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cellular metabolism or signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Similar structure but with methoxy groups instead of nitro groups.
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one: Contains fluorobenzylidene groups instead of nitrobenzylidene groups.
1-(3-Chloropropyl)-3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Contains a chloropropyl group and methoxybenzylidene groups.
Uniqueness
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H16ClN3O5 |
|---|---|
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H15N3O5.ClH/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27;/h1-10,20H,11-12H2;1H/b15-9+,16-10+; |
Clé InChI |
GANWIDGZWMBDOJ-XETSTSIRSA-N |
SMILES isomérique |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-].Cl |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)

![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
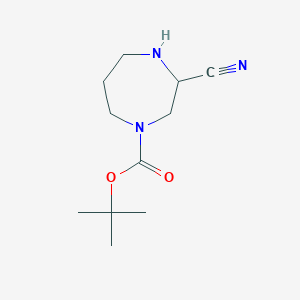

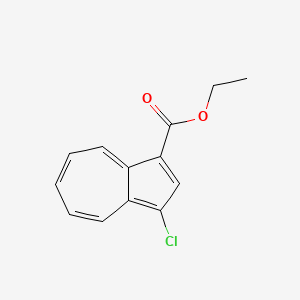
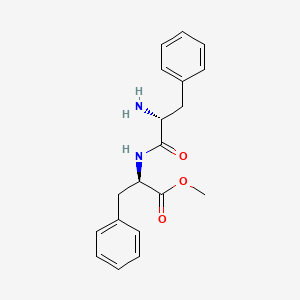

![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)
